molecular formula C6H8N4 B14347969 2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 93846-05-0

2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No.: B14347969
CAS No.: 93846-05-0
M. Wt: 136.15 g/mol
InChI Key: LVVLZURAXRCHFF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that features a fused ring system containing both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or other solvents, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-b][1,2,4]triazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole exerts its effects often involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

93846-05-0

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C6H8N4/c1-4-3-6-7-5(2)9-10(6)8-4/h3,8H,1-2H3

InChI Key

LVVLZURAXRCHFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2N1)C

Origin of Product

United States

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